molecular formula C13H17NO2 B6249264 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine CAS No. 1097820-97-7

8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine

Cat. No.: B6249264
CAS No.: 1097820-97-7
M. Wt: 219.28 g/mol
InChI Key: YQSJWXYFWHZSEU-UHFFFAOYSA-N
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Description

8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine is a polycyclic heterocyclic compound featuring a naphthalene core fused with a 1,4-oxazine ring. The methoxy group at the 8-position and the hexahydro configuration of the oxazine ring confer unique steric and electronic properties. This compound is primarily synthesized via oxidative cyclization of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime using phenyliodine(III) diacetate (PIDA) in tert-butanol, yielding intermediates like 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, which isomerizes to nitrile oxides in deuterated DMSO . Its structural complexity makes it a valuable precursor for synthesizing trisubstituted naphthalenes and bioactive derivatives .

Properties

CAS No.

1097820-97-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

8-methoxy-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazine

InChI

InChI=1S/C13H17NO2/c1-15-10-3-4-11-9(8-10)2-5-12-13(11)16-7-6-14-12/h3-4,8,12-14H,2,5-7H2,1H3

InChI Key

YQSJWXYFWHZSEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CC2)NCCO3

Origin of Product

United States

Preparation Methods

Reaction Optimization

Critical parameters include:

  • Oxidant selection : LTA outperformed silver oxide (Ag₂O) and phenyliodine diacetate (PIDA) in yield and selectivity.

  • Solvent effects : Polar aprotic solvents (e.g., THF, DMF) stabilized intermediates, while protic solvents led to hydrolysis byproducts.

  • Temperature : Reactions conducted at 0–25°C minimized side-product formation.

Table 1 : Oxidative Cyclization Conditions and Outcomes

OxidantSolventTemp (°C)Yield (%)Reference
LTATHF2580
Ag₂ODMF6045
PIDAMeCN2562

Intramolecular Wittig Reaction Strategy

An alternative route employs nitrosonaphthols and acetylenic esters in the presence of phosphine derivatives. Arkat-usa.org details a protocol where 1-nitroso-2-naphthol reacts with dimethyl acetylenedicarboxylate (DMAD) and triphenylphosphine (PPh₃) to form a vinylphosphonium salt, which undergoes intramolecular Wittig cyclization. This method produced dimethyl 3H-naphtho[2,1-b][1,oxazine-2,3-dicarboxylate in 85% yield, which was demethylated and functionalized to yield the target compound.

Mechanistic Insights

  • Nucleophilic attack : PPh₃ attacks the acetylenic ester, forming a zwitterionic intermediate.

  • Proton transfer : The nitrosonaphthol protonates the intermediate, generating a vinylphosphonium salt.

  • Cyclization : Intramolecular Wittig reaction forms the oxazine ring (Figure 1B).

Table 2 : Wittig Reaction Parameters

PhosphineDipolarophileSolventYield (%)Reference
TriphenylphosphineDMADToluene85
TrimethylphosphinePhenylacetyleneDCM93

Multi-Step Functionalization Pathways

Precursor Synthesis via Methoxylation

A modular approach begins with 2,8-dimethoxy-1-naphthaldehyde, synthesized via Pd(OAc)₂-catalyzed methoxylation of 1-naphthaldehyde. Selective demethylation using AlCl₃ yielded 2-hydroxy-8-methoxy-1-naphthaldehyde, which was converted to the corresponding oxime and cyclized under oxidative conditions.

Ring-Opening and Functionalization

Naphtho[1,8-de]oxazine intermediates (e.g., compound 2 ) undergo ring-opening in DMF at 120°C to form 2,8-dihydroxy-1-naphthonitrile, which is methylated (MeI, K₂CO₃) to install the methoxy group. Subsequent reduction (DIBAL-H) and cyclization steps complete the synthesis.

Table 3 : Key Intermediate Yields

StepReagentsYield (%)Reference
DemethylationAlCl₃15
Oxime CyclizationLTA, THF80
Nitrile ReductionDIBAL-H, THF55

Comparative Analysis of Methods

  • Efficiency : Oxidative cyclization (80% yield) outperforms Wittig (85%) and multi-step (18% overall) routes.

  • Scalability : LTA-based methods require stoichiometric oxidants, complicating large-scale production.

  • Functional Group Tolerance : Wittig reactions accommodate diverse dipolarophiles (e.g., styrene, methyl acrylate) .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazine ring to a more reduced form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of naphtho[1,2-b][1,4]oxazine compounds exhibit notable anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells by disrupting cellular mechanisms and promoting cell cycle arrest. For instance, a study demonstrated that 8-methoxy-2H,3H,4H-naphtho[1,2-b][1,4]oxazine derivatives inhibited the proliferation of various cancer cell lines through modulation of signaling pathways involved in cell survival and apoptosis .

Neuroprotective Effects
This compound has also been investigated for its neuroprotective potential. It has been found to possess antioxidant properties that help mitigate oxidative stress in neuronal cells. In vitro studies suggest that it can protect against neurodegenerative diseases by preventing neuronal apoptosis and enhancing neuronal survival .

Material Science

Photochemical Applications
8-Methoxy-2H,3H,4H-naphtho[1,2-b][1,4]oxazine has been explored for its photochemical properties. Its ability to undergo reversible photoisomerization makes it suitable for applications in photonic devices and molecular switches. The compound's unique structure allows it to switch between different forms upon exposure to light, which can be harnessed in developing advanced materials for optical applications .

Polymer Science
In polymer chemistry, this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. The addition of naphtho[1,2-b][1,4]oxazine derivatives into polymer blends has shown improvements in thermal stability and tensile strength . This application is particularly relevant in the development of high-performance materials for industrial applications.

Analytical Chemistry

Fluorescent Probes
The compound serves as a fluorescent probe due to its unique electronic structure. It can be utilized in various analytical techniques such as fluorescence spectroscopy to detect specific biomolecules or environmental pollutants. Its high sensitivity and selectivity make it an effective tool for monitoring chemical reactions and biological processes .

Chromatographic Applications
In chromatography, 8-methoxy-2H,3H,4H-naphtho[1,2-b][1,4]oxazine is used as a stationary phase modifier to enhance the separation efficiency of complex mixtures. Its incorporation into chromatographic systems has been shown to improve resolution and reduce analysis time for various analytes .

Summary Table of Applications

Field Application Description
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells; inhibits cell proliferation
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Material SciencePhotochemical ApplicationsUtilized in molecular switches due to reversible photoisomerization
Polymer ScienceEnhances mechanical and thermal properties of polymers
Analytical ChemistryFluorescent ProbesUsed in fluorescence spectroscopy for detecting biomolecules
Chromatographic ApplicationsImproves separation efficiency in chromatographic systems

Mechanism of Action

The mechanism of action of 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Naphthooxazines

Naphtho[1,8-de][1,2]Oxazin-4-ol

  • Structure : Peri-annelated naphthooxazine with hydroxyl and acyl/benzyl substituents.
  • Synthesis : Oxidative cyclization of 2-hydroxy-1-naphthaldehyde oxime using PIDA or lead(IV) acetate .
  • Reactivity : Undergoes ring-opening to form dihydroxynaphthonitriles, enabling access to trisubstituted naphthalenes .
  • Key Difference : The 1,2-oxazine fusion at the 1,8-positions contrasts with the 1,4-oxazine in the target compound, leading to divergent reactivity (e.g., nitrile oxide formation vs. stable oxazine rings) .

3-Phenyl-3H-Naphtho[1,2-e][1,2,3]Oxadiazine

  • Structure : Naphthalene fused with a 1,2,3-oxadiazine ring and a phenyl substituent.
  • Synthesis: Derived from (E)-1-[(2-phenylhydrazono)methyl]naphthalen-2-ol .
  • Key Difference : The 1,2,3-oxadiazine ring introduces different electronic effects compared to 1,4-oxazine, influencing stability and cycloaddition reactivity .

Comparison with Benzo-Fused 1,4-Oxazines

2H-Benzo[b][1,4]Oxazine Derivatives

  • Structure : Benzene fused with 1,4-oxazine.
  • Bioactivity : Exhibits cytotoxicity against hypoxic cancer cells by modulating hypoxia-induced genes (HIF-1α, VEGF) .

Hexahydropyrazino[1,2-d]Pyrido[3,2-b][1,4]Oxazine

  • Structure : Pyridine and pyrazine-fused 1,4-oxazine.
  • Bioactivity : Potent PARP7 inhibitors with oral bioavailability .
  • Key Difference : The hexahydro configuration in the target compound reduces ring strain, enhancing stability under physiological conditions .

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Attributes

Attribute Target Compound Naphtho[1,8-de][1,2]Oxazin-4-ol 2H-Benzo[b][1,4]Oxazine
Core Structure Naphtho[1,2-b][1,4]oxazine Naphtho[1,8-de][1,2]oxazine Benzo[b][1,4]oxazine
Key Substituent 8-Methoxy 4-Hydroxy Variable halogen/alkyl
Synthetic Yield 15–80% 30–50% 60–90%
Bioactivity Anticancer intermediates Dye/pharmaceutical precursors Hypoxia-targeting agents

Table 2: Stability Under Solvent Conditions

Compound Solvent Stability Key Observation
Target Nitrile Oxide DMSO >18 hours No dimerization/isocyanate formation
Spirooxazines Toluene Photochromic degradation Rapid isomerization under UV
2H-Benzo[b][1,4]Oxazine Water Hydrolytically stable pH-dependent reactivity

Conclusion: 8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine distinguishes itself from analogous compounds through its unique hexahydro configuration and methoxy substitution, which enhance stability and synthetic versatility.

Biological Activity

8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine is a synthetic compound belonging to the class of naphtho-oxazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological activities associated with this compound, including its mechanisms of action and therapeutic potentials.

Chemical Structure and Properties

The molecular formula for this compound is C15H13NOC_{15}H_{13}NO with a molecular weight of approximately 239.27 g/mol. The structure features a methoxy group (-OCH₃) at the 8-position of the naphtho-oxazine core.

Antimicrobial Properties

Research has indicated that compounds similar to 8-methoxy-2H,3H,4H-naphtho[1,2-b][1,4]oxazine exhibit antimicrobial properties. For instance:

  • Leishmanicidal Activity : In vitro studies have shown that derivatives of naphtho-oxazines can inhibit the growth of Leishmania species. A study demonstrated that certain analogs exhibited significant leishmanicidal activity with selectivity indices favorable compared to standard treatments like amphotericin B .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of 8-methoxy-2H,3H,4H-naphtho[1,2-b][1,4]oxazine were assessed against various cancer cell lines:

  • Cell Lines Tested : Commonly used cancer cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : Preliminary data suggest that this compound exhibits moderate cytotoxic effects with IC50 values indicating potential for further development as an anticancer agent.

The precise mechanism by which 8-methoxy-2H,3H,4H-naphtho[1,2-b][1,4]oxazine exerts its biological effects is still under investigation. However:

  • Reactive Oxygen Species (ROS) : Some studies indicate that similar compounds may induce oxidative stress in target cells by increasing ROS levels . This mechanism could contribute to both antimicrobial and anticancer activities.

Case Studies

Several case studies highlight the therapeutic potential of naphtho-oxazine derivatives:

  • Case Study on Leishmaniasis : A compound structurally related to 8-methoxy-2H-naphtho[1,2-b][1,4]oxazine was tested in vivo for its efficacy against Leishmania infantum. Results showed a significant reduction in parasite load in treated animals compared to controls .
  • Cancer Cell Studies : In a recent study involving MCF-7 cells treated with various concentrations of naphtho-oxazines, a dose-dependent decrease in cell viability was observed. The study concluded that these compounds could be developed into chemotherapeutic agents pending further investigation into their mechanisms and safety profiles.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
LeishmanicidalLeishmania infantumSignificant reduction in parasite load
CytotoxicityMCF-7Moderate cytotoxicity (IC50 values)
AntimicrobialVarious bacteriaInhibition of growth

Q & A

Q. In vitro assays :

  • Radioligand binding : Assess affinity for dopamine (D1/D2) and serotonin (5-HT2A) receptors .
  • Functional assays : Measure cAMP modulation in HEK293 cells transfected with receptor plasmids.

In vivo imaging : Radiolabel derivatives (e.g., 11C-methoxy analogs) for PET imaging in rodent models .

Data Contradiction Analysis

  • Issue : Conflicting antimicrobial activity reports for 8-methoxy vs. 8-bromo derivatives.
    • Resolution :
  • Meta-analysis : Compare MIC values across studies using standardized CLSI protocols .
  • Solubility testing : Poor aqueous solubility of methoxy derivatives may lead to false negatives; use DMSO-PBS co-solvents .

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